2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylicacid
Description
2-Methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₆H₅F₃N₂O₂, with a molecular weight of 206.11 g/mol (CAS: 155142-69-1) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors where electron-withdrawing substituents are critical .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-10-3(5(12)13)4(11-2)6(7,8)9/h1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFGNFBBKATDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-trifluoro-ethyl acetoacetate with liquid bromine to form intermediate compounds, which are then cyclized to yield the target compound . The reaction conditions often require specific temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes classical amide coupling reactions using activating agents like EDCl/HOBt or thionyl chloride (SOCl₂). For example:
Reaction:
2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid + Amine → Amide derivative
Conditions:
- Activation: SOCl₂ in benzene under reflux (90% yield) .
- Coupling: Amine (e.g., methylamine) in THF with NaHCO₃ .
Applications:
- Used to synthesize antiviral agents by coupling with substituted anilines (IC₅₀ values: 0.35–0.45 μM for orthopoxviruses) .
Esterification
The carboxylic acid reacts with alcohols to form esters, often via acid-catalyzed Fischer esterification:
Reaction:
2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid + R-OH → Ester
Conditions:
Structural Impact:
- Ester derivatives (e.g., ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate) exhibit reduced cytotoxicity (CC₅₀ = 321.97 μM) compared to parent acids .
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:
Reaction:
2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid → 2-methyl-4-(trifluoromethyl)-1H-imidazole + CO₂
Mechanism:
- Proceeds via a six-membered cyclic transition state stabilized by the electron-withdrawing trifluoromethyl group .
Conditions:
Electrophilic Substitution on the Imidazole Ring
The imidazole ring participates in electrophilic substitutions, primarily at the N-1 and C-2 positions:
| Reaction Type | Reagents | Position Modified | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in AcOH | C-2 | 55% | |
| Nitration | HNO₃/H₂SO₄ | C-4 | 60% | |
| Sulfonation | SO₃ in DCM | N-1 | 45% |
Key Factor:
Coordination Chemistry
The imidazole nitrogen and carboxylic oxygen act as ligands for metal ions:
Complex Formation:
- With Cu²⁺ or Fe³⁺ in aqueous ethanol, forming octahedral complexes .
- Stability constants (log K): 4.8–5.2 for Cu²⁺ complexes .
Applications:
Biological Activity Modulation
Structural modifications correlate with bioactivity:
| Derivative | Activity (IC₅₀) | Selectivity Index | Reference |
|---|---|---|---|
| Ethyl ester | Antiviral: 0.35 μM | 919 | |
| 4-Nitrophenyl amide | Antiviral: 0.45 μM | 102 | |
| Free acid | Antibacterial: 12.5 μg/mL | N/A |
Mechanistic Insight:
Condensation with Aldehydes
The carboxylic acid participates in Knoevenagel-type condensations:
Reaction:
2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid + Aldehyde → α,β-Unsaturated ketone
Conditions:
Scientific Research Applications
2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The presence of a trifluoromethyl group enhances its ability to penetrate biological membranes, while the imidazole ring interacts with enzymes and receptors, modulating their activity and leading to specific biological effects.
Scientific Research Applications
Chemistry
- It serves as a fundamental building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals.
- 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid undergoes oxidation, reduction, and substitution reactions, enabling the introduction of additional functional groups or modification of existing ones. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents, with specific solvents, temperatures, and catalysts used to achieve desired transformations.
Biology
- Due to its stability and lipophilicity, this compound is valuable for studying biological membranes and enzyme interactions.
Medicine
- It acts as an intermediate in synthesizing drugs with antifungal, antibacterial, and antiviral properties. Imidazole derivatives, including those with trifluoromethyl groups, have demonstrated antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-positive and Gram-negative bacteria. They also show promise in inhibiting viral replication, particularly against HIV-1 integrase interactions, with specific substituents on the imidazole ring influencing antiviral efficacy .
- Certain synthesized derivatives, evaluated via MTT assay, have shown good cytotoxic potential against C6 (rat glioma) and HepG2 (human liver) cancer cell lines .
Industry
- The compound is utilized in producing specialty chemicals and materials, such as polymers and coatings.
2-Methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid belongs to the imidazole family and has potential biological activities, especially in antibacterial and antiviral applications.
Antibacterial Activity
| Compound | Virus Targeted | Percentage Inhibition (%) | Reference |
|---|---|---|---|
| 2-Methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid | HIV-1 | 85 | |
| Carbohydrazide derivatives | HIV-1 | 89 | |
| Imidazole thioacetanilides | Various viruses | Up to 75 |
Research has shown that imidazole derivatives exhibit antibacterial properties, with trifluoromethyl groups enhancing activity against bacteria like MRSA, and other Gram-positive and Gram-negative bacteria.
Antiviral Activity
The antiviral potential of imidazole derivatives has been explored, with certain compounds showing results in inhibiting viral replication, particularly against HIV-1 integrase interactions. The presence of specific substituents on the imidazole ring can significantly influence antiviral efficacy. Novel 1,5-diaryl-1H-imidazole-4-carboxylic acids were synthesized, with compound 10a forming hydrogen bonds with histidine (His) 171, glutamic acid (Glu) 170, and threonine (Thr) 174 amino acid residues of HIV-1 IN. The imidazole motif exhibits hydrogen bonding with the glutamic acid 170 residue .
Anticancer Activity
Imidazole derivatives have demonstrated anticancer activity against different cell lines . For example, one study showed that compound 20g exhibited good cytotoxic potential against C6 and HepG2 cell lines . Another study evaluated (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one for anticancer activity against A549, MCF-7, HepG2, and OVCAR-3 cell lines .
Mechanism of Action
The mechanism by which 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism : The placement of the trifluoromethyl and carboxylic acid groups significantly impacts bioactivity. For example, 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid (CF₃ at position 5) shows antibacterial properties, whereas the target compound (CF₃ at position 4) is more relevant in enzyme inhibition .
Functional Group Variations :
- Aldehyde vs. Carboxylic Acid : The aldehyde derivative (4-methyl-2-CF₃-imidazole-5-carbaldehyde) serves as a synthetic intermediate, while carboxylic acid derivatives are typically bioactive .
- N-Substitution : 1-Methyl or 1-ethyl substituents (e.g., 1-methylimidazole-5-carboxylic acid) reduce ring acidity, favoring applications in coordination chemistry over biological targeting .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogues (e.g., 1-methylimidazole-5-carboxylic acid), enhancing membrane permeability .
- Acidity : The carboxylic acid at position 5 contributes to higher acidity (pKa ~3–4) compared to ester derivatives (e.g., ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate), which are more lipophilic but less reactive .
Biological Activity
2-Methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a compound belonging to the imidazole family, which has garnered attention due to its potential biological activities, particularly in antibacterial and antiviral applications. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through a one-pot reaction that involves heterocyclization techniques, which are crucial for constructing the imidazole ring efficiently .
Antibacterial Activity
Research has demonstrated that imidazole derivatives exhibit significant antibacterial properties. For example, compounds containing trifluoromethyl groups have been shown to enhance the antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Imidazole Derivatives
Antiviral Activity
The antiviral potential of imidazole derivatives has also been explored. Certain compounds have shown promising results in inhibiting viral replication, particularly against HIV-1 integrase interactions. The presence of specific substituents on the imidazole ring can significantly influence antiviral efficacy .
Table 2: Antiviral Activity of Imidazole Derivatives
Structure-Activity Relationship (SAR)
The effectiveness of 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can be attributed to its structural features. The trifluoromethyl group is known to enhance lipophilicity and electron-withdrawing properties, which are beneficial for binding interactions with biological targets. Studies indicate that modifications at specific positions on the imidazole ring can lead to variations in biological activity, underscoring the importance of SAR in drug design .
Case Studies
Several studies have investigated the biological activity of this compound and its analogs:
- Antibacterial Study : A study focused on synthesizing various imidazole derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced antibacterial effects against resistant strains like MRSA. The study highlighted the importance of optimizing substituents for improved efficacy .
- Antiviral Efficacy : Another research effort evaluated a series of imidazole-based compounds for their ability to inhibit HIV replication. The results indicated that certain derivatives showed over 80% inhibition rates, making them candidates for further development as antiviral agents .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves imidazole ring formation via condensation of glyoxal, formaldehyde, and ammonia under acidic conditions. Ethyl esters (e.g., ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate) are intermediates, followed by hydrolysis to the carboxylic acid. Critical parameters include:
- Temperature : 60–80°C optimizes ring closure.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility.
- Stoichiometry : Excess trifluoromethylating agents ensure complete substitution at the 4-position.
Post-synthesis purification via recrystallization or column chromatography achieves >95% purity. Reaction progress is monitored by TLC and HPLC .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use:
- 1H/13C NMR : Methyl groups appear at δ 2.5 ppm; trifluoromethyl groups show distinct 19F coupling in 13C NMR (δ 120–125 ppm).
- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹.
- HRMS : Validates molecular weight (expected m/z 224.04 for C₇H₇F₃N₂O₂).
- HPLC : C18 column with acetonitrile/water + 0.1% TFA (retention time ~8.2 min) detects impurities <0.5% .
Q. How do solubility and stability profiles impact experimental handling in aqueous vs. organic systems?
- Methodological Answer :
- Solubility : pH-dependent due to the carboxylic acid (pKa ~4.7). Soluble in aqueous buffers (pH >5) or organic solvents (DMSO/ethanol).
- Stability : Degrades in basic conditions (pH >9) or at >80°C. Store at -20°C in anhydrous DMSO for long-term stability. Avoid oxidizing agents .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations (B3LYP/6-311+G(d,p)) model electron-withdrawing effects of the trifluoromethyl group, activating the C-5 position for nucleophilic attack.
- Fukui indices identify electrophilic hotspots, aligning with empirical data showing carboxylate formation at C-5.
- MD simulations (AMBER force field) predict 20% higher reactivity in DMF vs. water, guiding solvent selection .
Q. How can researchers resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. nonspecific binding)?
- Methodological Answer : Standardize protocols to address variability:
- Use recombinant human COX-2 (≥95% purity by SDS-PAGE).
- Perform kinetic assays with 10 µM ATP and validate via surface plasmon resonance (KD measurements).
- Conduct molecular docking (AutoDock Vina) to distinguish true inhibition from aggregation artifacts.
Meta-analysis of IC₅₀ values highlights temperature and ionic strength as critical variables .
Q. What experimental designs minimize racemization risks in synthesizing chiral analogs for enantioselective studies?
- Methodological Answer :
- Asymmetric catalysis : Jacobsen’s Mn(salen) complex (5 mol%) achieves >90% enantiomeric excess (ee).
- Chiral HPLC : Chiralpak AD-H column (heptane/ethanol) monitors ee.
- Low-temperature alkylation (-30°C) prevents epimerization.
- X-ray crystallography confirms absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
